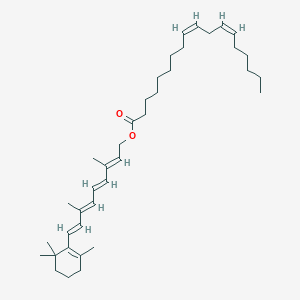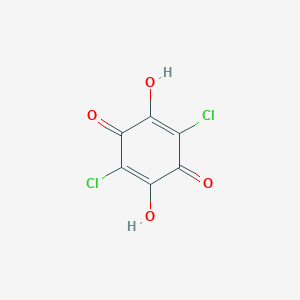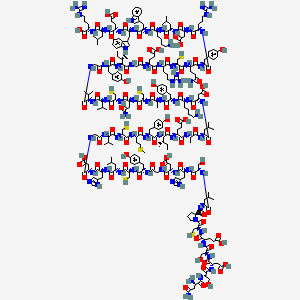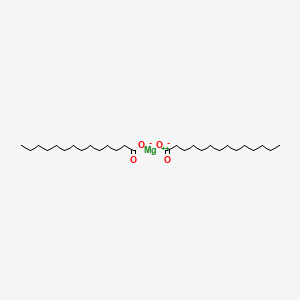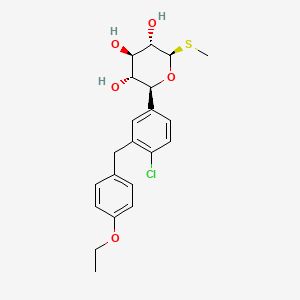![molecular formula C22H19ClN4O B12120627 9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120627.png)
9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the 1,2,4-triazoloquinazolinone class, characterized by a fused triazole-quinazolinone scaffold. Its structure includes a 4-chlorophenyl group at position 9 and a 2-methylphenyl substituent at position 6, which influence its electronic and steric properties. The synthesis of analogous compounds typically involves multicomponent reactions under acidic catalysis. For example, a related compound, 9-(4-chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one, was synthesized using p-toluenesulfonic acid (p-TSA) as a catalyst at 80°C, achieving completion in 10 minutes .
Preparation Methods
Multicomponent Condensation Reactions
A solvent-free Biginelli-like reaction is a primary route for synthesizing triazoloquinazolinones. This method combines aldehydes, cyclic β-diketones, and 3-amino-1,2,4-triazole under thermal conditions to form the fused heterocyclic system .
Key Steps:
-
Reagents :
-
Aldehydes : 4-Chlorobenzaldehyde (for C9 substitution) and 2-methylbenzaldehyde (for C6 substitution).
-
Cyclic β-diketone : Cyclohexanedione or dimedone.
-
Triazole Source : 3-Amino-1,2,4-triazole.
-
-
Procedure :
Advantages:
| Parameter | Value/Description |
|---|---|
| Reaction Time | 2–60 minutes |
| Temperature | 120°C |
| Yield (Analogous) | 80–99% |
| Solvent | None (solvent-free) |
Cyclocondensation of Hydrazides
This method involves cyclocondensation of hydrazides with alkyl or aryl substituents to form the triazoloquinazoline core.
Protocol:
-
Synthesis of Hydrazides :
-
Cyclization :
Example Reaction:
R-COO-NH-NH2+Cyclic β-diketone+TriazoleAcOH, ΔTriazoloquinazoline
Alkylation/Arylation of Core Structures
Post-synthesis functionalization of the triazoloquinazoline core is viable for introducing substituents.
Approach:
-
Core Synthesis :
-
Substitution Reactions :
Example:
Core+Ar-ClCu catalyst9-(4-Cl-C6H4)-Core
| Parameter | Value/Description |
|---|---|
| Catalyst | Cu(I) or Pd catalysts |
| Solvent | DMF, toluene |
| Temperature | 80–120°C |
Deep Eutectic Solvent (DES)-Mediated Synthesis
A novel DES (glucose/pregabalin/urea) accelerates reactions under mild conditions .
Procedure:
-
DES Preparation :
-
Reaction :
Advantages :
Spectroscopic and Docking Validation
Post-synthesis characterization confirms structural integrity:
Key Data:
| Technique | Observation | Source |
|---|---|---|
| ¹H NMR | Singlet at δ 9.85–9.25 ppm (H-5) | |
| IR | C=O stretch at 1683 cm⁻¹ | |
| Molecular Docking | Hydrogen bonds with THR163, GLU46 |
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Solvent | Key Reference |
|---|---|---|---|---|
| Multicomponent | 80–99 | 0.5–1 | None | |
| Cyclocondensation | 70–95 | 1–3 | AcOH | |
| DES-Mediated | 90–99 | 0.5–1 | DES |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Molecular Formula : C22H22ClN3O
- Molecular Weight : 367.88 g/mol
- Chemical Structure : The compound features a tricyclic structure that includes a triazole ring fused to a quinazolinone core.
Chemistry
The compound serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules and reactions. Its unique structure allows for various modifications that can lead to new compounds with potentially useful properties.
Biological Studies
The distinct structural characteristics of this compound make it an interesting candidate for studying biological interactions. Research has indicated its potential in:
- Pharmacology : Investigations are ongoing regarding its efficacy as a therapeutic agent for neurological disorders. Its interaction with neurotransmitter receptors suggests potential applications in treating conditions such as depression and anxiety.
-
Anticancer Research : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Medicinal Chemistry
Research is being conducted to explore the pharmacological properties of the compound. It has shown promise in:
- Anti-inflammatory Activity : In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antimicrobial Properties : The compound has been evaluated against several bacterial strains with significant inhibitory effects observed.
Case Studies
Several case studies highlight the compound's potential applications:
- Anticancer Efficacy : A study involving MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation compared to untreated controls.
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation in cancer cell lines |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
Key analogs and their substituent effects are summarized below:
*Estimated based on substituent contributions.
Substituent Impact :
- Methyl/Methoxy Groups : Methyl (target compound) increases lipophilicity, while methoxy () reduces logP by 0.5–1.0 units due to polarity .
- Hydroxyl Groups (Y021-6032): Introduce hydrogen-bonding capability, improving aqueous solubility but reducing membrane permeability .
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs with chlorine substituents (e.g., K832-3284F) exhibit high thermal stability (m.p. >300°C) due to strong intermolecular interactions . Methoxy-substituted derivatives () likely have lower melting points (~250–280°C).
- Spectroscopic Data :
Pharmacological Potential
While specific data for the target compound is lacking, structural trends suggest:
Biological Activity
9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (referred to as THTQ) is a complex organic compound belonging to the class of triazoloquinazolinones. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and mechanisms of action associated with THTQ based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of THTQ typically involves multi-step processes that include the cyclization of appropriate precursors. A common method involves the reaction of 4-chlorobenzylamine with 2-methylbenzaldehyde followed by cyclization with triazole derivatives. The final product is characterized using various spectral analysis techniques such as NMR and mass spectrometry to confirm its structure .
Antimicrobial Activity
THTQ has demonstrated significant antimicrobial properties against various bacterial strains. In a study assessing its antibacterial activity:
- Inhibition Zones : The compound exhibited inhibition zones ranging from 9 mm to 19 mm against Bacillus subtilis and Proteus mirabilis, respectively. The minimum inhibitory concentration (MIC) was determined to be 1.875 mg/mL for Proteus mirabilis and 3.75 mg/mL for Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| E. coli | 16 | 3.75 |
| S. aureus | 15 | 3.75 |
| Bacillus subtilis | 19 | 9 |
| Proteus mirabilis | 16 | 1.875 |
These results indicate that THTQ's hydrophobic nature may facilitate its interaction with bacterial membranes, enhancing its antimicrobial efficacy .
Anticancer Activity
Preliminary studies suggest that THTQ may also possess anticancer properties. The compound's structure allows for potential interactions with various cellular targets involved in cancer progression. Research indicates that nitrogen heterocycles, including quinazolines and triazoles, are prevalent in many FDA-approved drugs due to their biological relevance .
The biological activity of THTQ is believed to stem from its ability to interact with specific molecular targets within cells. Molecular docking studies have revealed that THTQ binds effectively to enzymes such as E. coli Topoisomerase IV and Cytochrome P450 14 α-sterol demethylase from Mycobacterium tuberculosis, exhibiting binding scores of −6.1 kcal/mol and −7.0 kcal/mol, respectively .
Interaction Analysis
The docking studies indicated that THTQ interacts through various mechanisms:
- Hydrophobic Interactions : These interactions are critical for the binding affinity of THTQ to target proteins.
- Hydrogen Bonds : Conventional hydrogen bonding was observed with specific amino acid residues in the target enzymes.
| Ligand | Binding Score (Kcal/mol) | Number of Hydrogen Bonds |
|---|---|---|
| THTQ | −6.1 | 1 |
| Streptomycin | −5.3 | 7 |
| Fluconazole | −7.0 | 3 |
This data suggests that THTQ's structural features enable it to effectively modulate enzyme activity, potentially leading to therapeutic effects against infections and cancer .
Case Studies
Several studies have focused on the biological activities of compounds related to THTQ:
- Antiviral Activity : Research has indicated that triazoloquinazolinones exhibit antiviral properties against SARS-CoV-2 and other viruses .
- Antifungal Activity : The compound has shown antifungal activity in vitro against various fungal strains, further supporting its broad-spectrum antimicrobial potential .
- Enzyme Inhibition : Studies have highlighted the ability of similar compounds to inhibit key enzymes involved in bacterial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with condensation of 1H-1,2,4-triazol-5-amine with cyclohexanone derivatives, followed by cyclization and functionalization. Key steps include:
- Condensation : Use of acetic acid under reflux to form intermediate hydrazones .
- Cyclization : Microwave-assisted methods reduce reaction time (e.g., from 12 hours to 30 minutes) while improving yields (up to 97%) .
- Purification : Recrystallization in ethanol or column chromatography with ethyl acetate/hexane mixtures ensures >95% purity. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate) .
Q. How is the compound structurally characterized, and what are critical spectral markers?
Spectroscopic methods confirm the fused triazolo-quinazoline core and substituents:
- 1H NMR : Peaks at δ 2.3–2.6 ppm (methyl groups), δ 6.8–7.5 ppm (aromatic protons), and δ 4.2–5.1 ppm (tetrahydro ring protons) .
- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1550–1600 cm⁻¹ (C=N) .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 422.1 (calculated) with fragmentation patterns confirming substituents .
Q. What biological activities are associated with this compound, and how are they assessed?
The compound exhibits antimicrobial and anticancer properties, evaluated via:
- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL) using broth microdilution .
- Cytotoxicity : IC50 values of 12–25 µM against MCF-7 and HeLa cell lines via MTT assay . Substituents like the 4-chlorophenyl group enhance lipophilicity and target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
Contradictions in yield (e.g., 40% vs. 97%) arise from catalyst choice and solvent systems:
- Catalyst Screening : Deep eutectic solvents (e.g., choline chloride-urea) improve atom economy vs. traditional acid catalysts .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but require post-reaction neutralization .
- Scale-Up Adjustments : Reduce byproducts by maintaining pH 6–7 during condensation and using inert atmospheres .
Q. How can discrepancies in spectral data be resolved during structural validation?
Discrepancies in NMR/IR data often stem from:
- Tautomerism : The triazole ring exhibits keto-enol tautomerism, altering δ 10–12 ppm (NH) signals. Use deuterated DMSO to stabilize tautomers .
- Crystallinity : Poorly crystalline samples broaden IR peaks. Recrystallize from DMF/water mixtures for sharper profiles .
- Impurity Peaks : Residual solvents (e.g., acetic acid) mimic aromatic protons. Confirm via GC-MS headspace analysis .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
Molecular docking (AutoDock Vina) and QSAR models guide SAR:
- Target Selection : Prioritize kinases (e.g., EGFR) and microbial enzymes (e.g., dihydrofolate reductase) based on structural homology .
- Key Interactions : The 4-chlorophenyl group forms halogen bonds with Tyr104 (EGFR), while the methylphenyl substituent enhances hydrophobic pocket occupancy .
- QSAR Descriptors : LogP (2.8–3.5) and polar surface area (75–90 Ų) correlate with antimicrobial potency .
Q. Notes
- References align with evidence IDs (e.g., = ).
- For SAR studies, prioritize substituent modifications at the 4-chlorophenyl and 2-methylphenyl positions .
Properties
Molecular Formula |
C22H19ClN4O |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H19ClN4O/c1-13-4-2-3-5-17(13)15-10-18-20(19(28)11-15)21(14-6-8-16(23)9-7-14)27-22(26-18)24-12-25-27/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26) |
InChI Key |
AIWYHPFASDKEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


